(S)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 4-chloro-5-methyl-pyrimidin-2-ylamino substituent at the 3-position. The tert-butyl ester acts as a protective group, enhancing stability during synthesis.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-[(4-chloro-5-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-7-16-12(18-11(9)15)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIPGSLOQWDPA-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)N[C@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(S)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical formula for (S)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is C15H23ClN4O2. The structure features a pyrrolidine ring substituted with a chloro-pyrimidine moiety, which is critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and methyl groups on the pyrimidine enhances its binding affinity to specific targets, potentially influencing pathways related to cell proliferation and apoptosis.
Antitumor Activity
Several studies have assessed the antitumor properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 5.2 | Inhibition of cell growth |
| MCF-7 (Breast) | 4.8 | Induction of apoptosis |
| HepG2 (Liver) | 3.9 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead in developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential for therapeutic use in oncology.
- Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to Bcl-2 protein, a key regulator of apoptosis, indicating its role in promoting programmed cell death in cancer cells .
- SAR Analysis : Structure-activity relationship (SAR) studies have shown that modifications to the pyrimidine and pyrrolidine components can enhance biological activity, guiding future synthetic efforts .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Detailed Structural Implications
Linker Group Differences: Amino (-NH-): The target’s amino group enables hydrogen bonding, enhancing solubility in polar solvents compared to the sulfanyl (-S-) and oxy (-O-) analogs. This property may improve bioavailability in drug design contexts. Oxy (-O-): The ether linker in the piperidine analog reduces hydrogen-bonding capacity but may enhance lipophilicity, favoring membrane permeability .
Piperidine (6-membered): The larger ring in the oxy analog allows for greater conformational freedom, which may optimize binding to larger active sites in biological targets .
Stereochemistry :
The S-configuration in the target compound vs. the R-configuration in the sulfanyl analog creates enantiomeric differences. In chiral environments (e.g., enzyme active sites), this could lead to divergent biological activities or synthetic outcomes .
Physicochemical Properties :
- The target compound’s lower molecular weight (~312 g/mol) compared to the sulfanyl (~330 g/mol) and piperidine-oxy (~359 g/mol) analogs may improve pharmacokinetic properties, such as diffusion rates.
- The tert-butyl ester group in all three compounds enhances steric protection of the carboxylic acid, reducing premature hydrolysis during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
